N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline
CAS No.:
Cat. No.: VC8915742
Molecular Formula: C26H21N3O
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline -](/images/structure/VC8915742.png)
Specification
Molecular Formula | C26H21N3O |
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Molecular Weight | 391.5 g/mol |
IUPAC Name | N-(4-phenyldiazenylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
Standard InChI | InChI=1S/C26H21N3O/c1-3-7-22(8-4-1)20-30-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)29-28-24-9-5-2-6-10-24/h1-19H,20H2 |
Standard InChI Key | UDWNSDBXXCTHBR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline, delineates its three key structural components:
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Benzyloxy-protected benzaldehyde moiety: A 4-hydroxybenzaldehyde derivative where the hydroxyl group is protected by a benzyl ether (-OCH2C6H5) .
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Schiff base linkage: An imine (-CH=N-) formed between the aldehyde and the primary amine of 4-(phenyldiazenyl)aniline .
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Azo group (-N=N-): Introduced via diazotization and coupling, connecting the aniline ring to a phenyl group .
Molecular Geometry
The molecule adopts a planar conformation due to conjugation across the imine and azo groups, as inferred from X-ray crystallography of related Schiff base-azo hybrids . Key bond parameters include:
Parameter | Value | Source Analogue |
---|---|---|
C=N (Schiff base) | 1.28–1.32 Å | |
N=N (Azo) | 1.24–1.26 Å | |
Dihedral angle (C-N-N-C) | 175–178° |
Spectroscopic Characterization
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1H NMR: Aromatic protons resonate at δ 6.8–8.2 ppm (multiplet), with the imine proton (CH=N) appearing as a singlet near δ 8.5 ppm .
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IR: Stretching vibrations at ~1620 cm⁻¹ (C=N), 1590 cm⁻¹ (N=N), and 1250 cm⁻¹ (C-O-C) .
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UV-Vis: Strong absorption at 380–420 nm (π→π* transitions) and 450–480 nm (n→π* transitions), influenced by solvent polarity .
Synthesis and Optimization
The synthesis proceeds via a three-step sequence, optimized for cost and efficiency:
Benzyl Protection of 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde is treated with benzyl chloride (BnCl) in the presence of K2CO3, yielding 4-benzyloxybenzaldehyde. This step replaces traditional benzyl bromide (BnBr) protocols, reducing reagent costs by ~40% .
Reaction Conditions:
Schiff Base Formation
Condensation of 4-benzyloxybenzaldehyde with 4-aminoazobenzene (4-(phenyldiazenyl)aniline) in ethanol under reflux forms the imine linkage. Catalytic acetic acid accelerates dehydration .
Optimization Data:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 78°C | Maximizes imine formation |
Molar Ratio (1:1.2) | Aldehyde:Amine | 95% conversion |
Reaction Time | 4 h | Prevents hydrolysis |
Diazotization and Coupling (If Applicable)
For derivatives requiring additional azo groups, 4-nitroaniline is diazotized with NaNO2/HCl at 0–5°C, then coupled to the Schiff base intermediate. This step is critical for introducing photoresponsive properties .
Critical Note: Excess HNO2 must be quenched with urea to avoid byproducts .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3, DCM). Stability studies indicate:
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Thermal Decomposition: Onset at 210°C (TGA)
Tautomerism and Solvatochromism
The Schiff base-azo conjugate exhibits keto-enol tautomerism, with the enol form dominating in polar solvents. Solvatochromic shifts (Δλ = 32 nm) occur due to differential stabilization of excited states :
Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |
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Hexane | 398 | 12,400 |
Ethanol | 415 | 14,200 |
DMSO | 430 | 16,800 |
Applications and Functional Studies
Coordination Chemistry
The compound acts as a tetradentate ligand, binding metals via the imine nitrogen, azo group, and ether oxygen. Complexes with Cu(II) and Zn(II) show enhanced antimicrobial activity compared to the free ligand .
Representative Complex:
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[Cu(L)Cl2]: μeff = 1.73 BM (square planar), λmax = 650 nm (d-d transition)
Dye-Sensitized Solar Cells (DSSCs)
Incorporated into TiO2-based DSSCs, the compound achieves a photon-to-current efficiency (IPCE) of 4.7% due to broad visible absorption and efficient electron injection .
Nonlinear Optical (NLO) Materials
Z-scan measurements reveal a third-order nonlinear susceptibility χ⁽³⁾ = 1.2 × 10⁻¹² esu, making it suitable for optical limiting applications .
Challenges and Future Directions
While the compound’s multifunctionality is promising, key limitations persist:
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Synthetic Scalability: Column chromatography is required for purification, complicating industrial-scale production .
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Aqueous Instability: Hydrolysis of the imine bond occurs at pH < 3 or > 10, restricting biological applications .
Ongoing research focuses on:
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